molecular formula C9H5F2NO2 B8223610 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime

Cat. No.: B8223610
M. Wt: 197.14 g/mol
InChI Key: BYYGMUGRXMVSNS-XYOKQWHBSA-N
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Description

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a dione group at the 1,2 positions, difluoro substitutions at the 5,6 positions, and an oxime group at the 2 position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Dione Group: The dione group is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Fluorination: The difluoro substitutions at the 5,6 positions can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Oxime Formation: The oxime group is introduced by reacting the dione with hydroxylamine hydrochloride under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions to form polycyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The difluoro groups can enhance the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime can be compared with other similar compounds, such as:

    1H-Indene-1,2(3H)-dione: Lacks the difluoro and oxime groups, making it less reactive and versatile.

    1H-Indene-1,2(3H)-dione-5,6-difluoro: Lacks the oxime group, which reduces its potential for hydrogen bonding interactions.

    1H-Indene-1,2(3H)-dione-2-oxime: Lacks the difluoro groups, making it less stable and reactive.

The presence of both difluoro and oxime groups in this compound makes it unique and enhances its chemical and biological properties.

Properties

IUPAC Name

(2E)-5,6-difluoro-2-hydroxyimino-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-6-1-4-2-8(12-14)9(13)5(4)3-7(6)11/h1,3,14H,2H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYGMUGRXMVSNS-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)C1=NO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC(=C(C=C2C(=O)/C1=N/O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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